N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole, thiophene, and cyclopropane rings. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
- The inhibitory concentrations of these newly synthesized compounds were compared with standard reference drugs .
- Benzothiazole derivatives have been investigated for their antimicrobial properties. Some of these compounds exhibit activity against bacteria, fungi, and other microorganisms .
- Researchers have evaluated the cytotoxic activity of synthesized benzothiazole derivatives against cancer cell lines, including breast cancer .
- QSAR methodology has been applied to correlate physicochemical properties of benzothiazole derivatives with their biological activity .
Anti-Tubercular Activity
Antimicrobial Properties
Cytotoxicity and Anticancer Potential
Quantitative Structure-Activity Relationship (QSAR) Modeling
Synthesis of Benzothiazole Derivatives
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-9-10(2)21-17(19-15(20)11-7-8-11)14(9)16-18-12-5-3-4-6-13(12)22-16/h3-6,11H,7-8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXSXYCYBLPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide |
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